molecular formula C12H12O4 B14637112 4-Methoxy-4-oxobut-2-en-2-yl benzoate CAS No. 53067-25-7

4-Methoxy-4-oxobut-2-en-2-yl benzoate

Katalognummer: B14637112
CAS-Nummer: 53067-25-7
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: WZFAHVQUOFYFPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-4-oxobut-2-en-2-yl benzoate is an organic compound with the molecular formula C12H12O4. It is characterized by the presence of a methoxy group and a benzoate ester, making it a versatile compound in organic synthesis and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-oxobut-2-en-2-yl benzoate typically involves the esterification of 4-methoxy-4-oxobut-2-enoic acid with benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-4-oxobut-2-en-2-yl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Methoxy-4-oxobut-2-en-2-yl benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and coatings.

Wirkmechanismus

The mechanism of action of 4-Methoxy-4-oxobut-2-en-2-yl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carbonyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzoic acid: Shares the methoxy group but lacks the ester functionality.

    Methyl 4-methoxybenzoate: Similar ester structure but with a different alkyl group.

    4-Methoxy-4-oxobut-2-enoic acid: Similar structure but without the benzoate ester.

Uniqueness

4-Methoxy-4-oxobut-2-en-2-yl benzoate is unique due to its combination of a methoxy group, a carbonyl group, and a benzoate ester. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Eigenschaften

CAS-Nummer

53067-25-7

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

(4-methoxy-4-oxobut-2-en-2-yl) benzoate

InChI

InChI=1S/C12H12O4/c1-9(8-11(13)15-2)16-12(14)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI-Schlüssel

WZFAHVQUOFYFPP-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC(=O)OC)OC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.